Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine, followed by cyclization and esterification .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce new functional groups onto the ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays, particularly in enzyme inhibition studies.
Medicine: Research has explored its potential as a precursor for drug development, especially in the treatment of neurological disorders.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate
- Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
Comparison: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
CAS No. |
1934755-46-0 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
PNVGZDWBMOMHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.